molecular formula C10H16BrNO3 B2697714 Tert-butyl N-[1-(2-bromoacetyl)cyclopropyl]carbamate CAS No. 1566209-22-0

Tert-butyl N-[1-(2-bromoacetyl)cyclopropyl]carbamate

Cat. No.: B2697714
CAS No.: 1566209-22-0
M. Wt: 278.146
InChI Key: PXESKGYMAGIMIM-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(2-bromoacetyl)cyclopropyl]carbamate is a chemical compound with the molecular formula C10H16BrNO3 It is a derivative of carbamate, featuring a tert-butyl group, a bromoacetyl group, and a cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(2-bromoacetyl)cyclopropyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-bromoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:

  • Dissolve tert-butyl carbamate in anhydrous dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add 2-bromoacetyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product with an organic solvent.
  • Purify the product by column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The purification steps may include distillation, crystallization, and advanced chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[1-(2-bromoacetyl)cyclopropyl]carbamate undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromoacetyl group is susceptible to nucleophilic attack, leading to substitution reactions.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride, can be used.

Major Products Formed

    Nucleophilic substitution: The major products are the substituted carbamates, depending on the nucleophile used.

    Hydrolysis: The products are the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl N-[1-(2-bromoacetyl)cyclopropyl]carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(2-bromoacetyl)cyclopropyl]carbamate involves its interaction with nucleophiles and electrophiles. The bromoacetyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity. The carbamate group can undergo hydrolysis, releasing the active amine, which may interact with various molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl N-(2-bromoacetyl)carbamate: Similar structure but lacks the cyclopropyl ring.

    Tert-butyl N-(2-chloroacetyl)carbamate: Similar structure with a chloroacetyl group instead of a bromoacetyl group.

    Tert-butyl N-(2-iodoacetyl)carbamate: Similar structure with an iodoacetyl group instead of a bromoacetyl group.

Uniqueness

Tert-butyl N-[1-(2-bromoacetyl)cyclopropyl]carbamate is unique due to the presence of the cyclopropyl ring, which imparts additional steric hindrance and electronic effects. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs.

Properties

IUPAC Name

tert-butyl N-[1-(2-bromoacetyl)cyclopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrNO3/c1-9(2,3)15-8(14)12-10(4-5-10)7(13)6-11/h4-6H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXESKGYMAGIMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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